3-(aminomethyl)pent-1-yne hydrochloride
Description
3-(Aminomethyl)pent-1-yne hydrochloride (CAS 108575-32-2) is an organic compound with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . Structurally, it features a terminal alkyne group (pent-1-yne) and an aminomethyl substituent at the third carbon. This compound is primarily utilized as a medical intermediate in pharmaceutical synthesis due to its reactive alkyne moiety, which facilitates click chemistry and other modular reactions . It is supplied as a solid with ≥95% purity and stored at -20°C to maintain stability .
Properties
CAS No. |
2763780-91-0 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)pent-1-yne hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pent-1-yne, which is commercially available or can be prepared from alkenes through halogenation and subsequent elimination reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)pent-1-yne hydrochloride can undergo various chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., Cl2, Br2) and hydrogen halides (e.g., HCl, HBr).
Substitution Reactions: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Addition Reactions: Typically carried out in the presence of halogens or hydrogen halides, often in an inert solvent like dichloromethane.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles, with reactions often conducted in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Addition Reactions: Products include dihaloalkanes and haloalkenes.
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation and Reduction: Products include alcohols, ketones, or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
3-(aminomethyl)pent-1-yne hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)pent-1-yne hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions, while the alkyne moiety can participate in covalent modifications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-(aminomethyl)pent-1-yne hydrochloride with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number | Primary Application |
|---|---|---|---|---|---|
| 3-(Aminomethyl)pent-1-yne HCl | C₆H₁₂ClN | 133.62 | Alkyne, aminomethyl | 108575-32-2 | Medical intermediate |
| N-Ethyl-3-methylpentan-3-amine HCl | C₈H₁₈ClN | 163.69 | Branched amine, ethyl group | 1185-93-9 | Not specified (research use) |
| Ethyl 4-ANPP HCl | C₂₁H₂₈N₂•2HCl | 381.4 | Piperidine, phenethyl group | N/A | Forensic/analytical standard |
| Pentylone HCl | C₁₃H₁₇NO₃•HCl | 271.7 | Benzodioxole, ketone, methylamine | 17763-01-8 | Not specified (controlled substance) |
| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl | C₁₃H₁₉ClN₂O₂ | 270.76 | Pyrrolidine, benzyl ester | 1217619-19-6 | Pharmaceutical synthesis |
Key Observations:
- Alkyne Reactivity: The alkyne group in 3-(aminomethyl)pent-1-yne HCl enables unique reactivity (e.g., Huisgen cycloaddition), distinguishing it from saturated analogs like N-Ethyl-3-methylpentan-3-amine HCl .
- Aromatic vs. Aliphatic Systems : Compounds like Pentylone HCl and Ethyl 4-ANPP HCl contain aromatic rings, which confer distinct electronic properties and biological activity compared to the aliphatic structure of the target compound .
- Chirality: (S)-Benzyl 3-(aminomethyl)pyrrolidine HCl introduces stereochemical complexity, relevant for drug design, whereas the target compound lacks chiral centers .
Physicochemical Properties and Stability
| Compound Name | Melting Point (°C) | Storage Conditions | Stability |
|---|---|---|---|
| 3-(Aminomethyl)pent-1-yne HCl | Not reported | -20°C | ≥6 years |
| Ethyl 4-ANPP HCl | Not reported | -20°C | ≥5 years |
| Pentylone HCl | Not reported | -20°C | Not specified |
| 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol HCl | Not reported | Not specified | Not specified |
Notes:
- Hydroscopicity: Many hydrochloride salts, including 3-(aminomethyl)pent-1-yne HCl, are hygroscopic, necessitating airtight storage .
- Thermal Stability: Limited data exist for the target compound, but similar hydrochlorides (e.g., Ponatinib HCl in ) show stability under refrigeration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
